西马多汀
描述
Cemadotin, also known as LU103793 or NSC D-669356, is a water-soluble synthetic analogue of dolastatin 15. It has been identified as a potential antitumor agent due to its ability to inhibit cell proliferation in vitro and the growth of human tumor xenografts. Cemadotin has reached phase II clinical trials, indicating its promise as a cancer chemotherapeutic agent. The drug is known to block cells at mitosis, and while its primary mode of action was initially unclear, it is now believed to involve an action on microtubules, specifically by binding to tubulin and suppressing microtubule dynamics .
Synthesis Analysis
Molecular Structure Analysis
Cemadotin's molecular structure allows it to bind to tubulin with high affinity. Scatchard analysis has revealed that there are two classes of cemadotin-binding sites on tubulin with dissociation constant (Kd) values of 19.4 µM and 136 µM. This suggests that cemadotin has a specific interaction with tubulin, which is critical for its mechanism of action .
Chemical Reactions Analysis
The interaction of cemadotin with tubulin does not inhibit the binding of another microtubule-targeting agent, vinblastine, and vice versa. This indicates that cemadotin binds at a novel site on tubulin that is distinct from the vinblastine
科学研究应用
1. 抗肿瘤作用机制
西马多汀是多拉他汀15的合成类似物,具有抗肿瘤作用。其主要机制是与微管蛋白结合并抑制微管动力学,这在其抗肿瘤活性中起关键作用。这种抑制影响微管的生长和缩短,最终阻止细胞在有丝分裂中(Jordan等人,1998年)。
2. 基于抗体的药物递送
西马多汀已与促炎细胞因子 IL2 结合用于基于抗体的药物递送。这种组合已在免疫功能小鼠中有效根除肿瘤,表明在癌症治疗中具有临床应用潜力(Gutbrodt、Casi 和 Neri,2014 年)。
3. 抗体片段修饰
抗体-药物偶联物 (ADC) 的研究包括在工程化的半胱氨酸处修饰抗体以产生均质的 ADC。西马多汀衍生物已用于这些方案,展示了它们在将细胞毒性药物精确递送至靶细胞方面的潜力(Bernardes 等人,2013 年)。
4. 抑制凋亡蛋白 (IAPs) 靶向
与西马多汀相关的化合物已显示出抑制 IAPs(如 XIAP、survivin 和 livin)的希望,这些 IAPs 通常在各种癌症中过表达。分子动力学模拟表明,这些衍生物可能有效靶向这些蛋白质,为癌症治疗提供了一条新途径(Jayakumar 和 Anishetty,2014 年)。
5. 细胞内激活和失活研究
对塔西多汀(一种溶瘤药物和多拉他汀 15 的类似物)的研究对理解西马多汀的功能具有启示意义。它表明西马多汀的细胞毒性和抗微管作用可能受其细胞内激活和失活过程的影响(Bai 等人,2009 年)。
6. 微管聚合抑制
西马多汀与其他多拉他汀类似,通过抑制微管聚合而发挥作用。这一作用在癌症化疗中非常重要,因为它破坏了细胞分裂的基本过程(Angerer,1999 年)。
7. 新型化合物合成与评价
在寻找新的抗肿瘤药物的过程中,基于西马多汀的结构合成了 2-氨基-噻唑-4-羧酰胺。这些新化合物在癌细胞系中表现出中等的抗增殖活性,突出了西马多汀启发的药物开发的潜力(Ouyang 等人,2020 年)。
8. 半星海星素和多拉他汀的杂交体
由半星海星素类似物塔托布林和多拉他汀(包括西马多汀)组成的杂交化合物已合成。这些杂交体是有效的抗微管剂,强调了根据西马多汀的结构创建新的抗癌药物的潜力(Zask 等人,2005 年)。
安全和危害
The principal dose-limiting toxicity of Cemadotin is reversible dose-related neutropenia . Other toxicities include nausea, vomiting, drug fever, pain at the tumor site, and asthenia . In case of exposure, it’s recommended to avoid breathing vapors, mist, dust, or gas, ensure adequate ventilation, and use personal protective equipment .
未来方向
The mechanism of the observed cardiovascular side effect is still unclear . In case that high peak blood levels are critical with respect to the observed toxicity, prolongation of the drug administration either as continuous infusion or a split mode (repetitive drug application over 3-5 days) should avoid this problem . Phase I trials with such application modes are in progress .
属性
IUPAC Name |
N-benzyl-1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAKVDNHFRWJKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-N(Me2)Val-DL-Val-DL-N(Me)Val-DL-Pro-DL-Pro-NHBn |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。